An In-depth Technical Guide to Cimetidine EP Impurity B: Structure, Synthesis, and Analytical Control
An In-depth Technical Guide to Cimetidine EP Impurity B: Structure, Synthesis, and Analytical Control
This guide provides a comprehensive technical overview of Cimetidine EP Impurity B, a critical process-related impurity in the synthesis of the H2-receptor antagonist, Cimetidine. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the impurity's chemical identity, formation mechanism, and the rigorous analytical methodologies required for its control, ensuring pharmaceutical quality and regulatory compliance.
Introduction: The Imperative of Impurity Profiling in Cimetidine Synthesis
Cimetidine is a well-established histamine H2-receptor antagonist that functions by inhibiting the production of gastric acid.[1] Its synthesis, like any multi-step chemical process, is susceptible to the formation of impurities, which can include unreacted starting materials, intermediates, by-products, and degradation products.[2] Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over these impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]
Cimetidine EP Impurity B is a specified impurity in the official Cimetidine monograph, necessitating its precise identification and quantification.[3] This guide offers an in-depth exploration of its chemical nature and the scientific rationale behind the analytical methods developed for its control.
Chemical Identity and Physicochemical Properties
A precise understanding of an impurity's structure and properties is the foundation of any effective control strategy.
Chemical Structure:
Cimetidine EP Impurity B is structurally similar to the parent cimetidine molecule but differs in the position of a methyl group.
-
IUPAC Name: methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate.[5]
-
Common Synonyms: Cimetidine Methoxy Analog, 3-Cyano-2-methyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]isourea.[5]
-
CAS Number: 138035-55-9.[5]
Below is a diagram illustrating the chemical structure of Cimetidine EP Impurity B.
Caption: Chemical Structure of Cimetidine EP Impurity B.
Physicochemical Data Summary:
The following table summarizes key physicochemical properties for Cimetidine EP Impurity B. This data is essential for developing analytical methods, predicting chromatographic behavior, and understanding the impurity's disposition.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₅OS | [5] |
| Molecular Weight | 253.33 g/mol | [5] |
| XLogP3 | 0.8 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Appearance | Typically an off-white solid | [6] |
| Solubility | Soluble in Methanol and DMSO | [6] |
Mechanism of Formation: A Side Reaction Driven by Process Parameters
Understanding the root cause of impurity formation is paramount for implementing effective control strategies during API manufacturing. Cimetidine EP Impurity B is a process-related impurity, meaning it arises from a specific, unintended side reaction during the synthesis of Cimetidine.[2]
The primary synthesis of Cimetidine involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methylimidazole.[2] Impurity B is formed when methylation occurs on the carbamimidate nitrogen instead of the intended guanidine nitrogen.[2]
Caption: Formation pathways of Cimetidine and Impurity B.
Causality Behind Formation:
The critical process parameter influencing this side reaction is pH . The standard synthesis is conducted at a pH between 8.0 and 9.5.[7]
-
At optimal pH (8.0-9.5): The intended nitrogen on the guanidine moiety is sufficiently nucleophilic to react with the alkylating agent, leading to the formation of Cimetidine.
-
At lower pH (< 8.0): The guanidine group becomes protonated. This protonation significantly reduces the nucleophilicity of the target nitrogen. Consequently, the alkylating agent is redirected to an alternative nucleophilic site—the carbamimidate nitrogen—resulting in the formation of Impurity B.[2]
Therefore, rigorous control of the reaction pH is the primary strategy to minimize the formation of Cimetidine EP Impurity B.
Analytical Control Strategy: The European Pharmacopoeia Method
The European Pharmacopoeia (EP) provides a validated liquid chromatography method for the control of Cimetidine and its related substances, including Impurity B.[3] Adherence to this method is a cornerstone of demonstrating regulatory compliance.
The Role of a Certified Reference Material (CRM):
A self-validating analytical system requires a highly pure, well-characterized reference standard for the impurity itself. The use of a Cimetidine EP Impurity B CRM is indispensable for:
-
Peak Identification: Unambiguous confirmation of the impurity peak in a chromatogram.
-
Method Validation: Assessing specificity, linearity, accuracy, and precision.
-
Accurate Quantification: Serving as the external standard against which the impurity in a test sample is measured.
High-quality CRMs are accompanied by a comprehensive Certificate of Analysis (CoA) that includes identity confirmation (¹H-NMR, ¹³C-NMR, MS, IR) and purity assessment (HPLC, qNMR), ensuring full traceability.[6][8][9]
High-Performance Liquid Chromatography (HPLC) Protocol:
The following protocol is based on the method for related substances detailed in the European Pharmacopoeia 7.0 monograph for Cimetidine.[3]
Chromatographic Conditions: | Parameter | Specification | | :--- | :--- | | Column | Stationary phase: end-capped octadecylsilyl silica gel for chromatography R (5 µm)Dimensions: 0.25 m x 4.6 mm | | Mobile Phase A | Mix 0.4 volumes of diethylamine R and 780 volumes of a 1.54 g/L solution of ammonium dihydrogen phosphate R. Adjust to pH 7.1 with phosphoric acid R. | | Mobile Phase B | Acetonitrile R | | Gradient Program | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | | | 0 - 20 | 95 → 80 | 5 → 20 | | | 20 - 55 | 80 | 20 | | | 55 - 60 | 80 → 95 | 20 → 5 | | | 60 - 70 | 95 | 5 | | Flow Rate | 1.1 mL/min | | Detection | UV Spectrophotometer at 220 nm | | Injection Volume | 50 µL | | Column Temperature | Ambient |
Rationale for Method Parameters:
-
End-capped C18 Column: The octadecylsilyl stationary phase provides a non-polar surface for reversed-phase chromatography, which is ideal for separating the moderately polar Cimetidine and its impurities. "End-capping" neutralizes most of the residual acidic silanol groups on the silica surface, which is crucial for achieving good peak shape for basic analytes.
-
Diethylamine in Mobile Phase: Cimetidine and its impurities are basic compounds. Diethylamine acts as a "silanol blocker."[10][11] It competes with the basic analytes for any remaining active silanol sites on the column, preventing strong secondary interactions that lead to peak tailing and poor resolution. This ensures symmetric, sharp chromatographic peaks.
-
Phosphate Buffer (pH 7.1): The buffer controls the pH of the mobile phase to maintain a consistent ionization state for the analytes, leading to stable and reproducible retention times.
-
Gradient Elution: The gradient, which gradually increases the proportion of the organic modifier (acetonitrile), is necessary to elute all specified impurities, which span a range of polarities, within a reasonable run time while ensuring adequate separation of closely eluting peaks.
Experimental Workflow:
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. benchchem.com [benchchem.com]
- 3. drugfuture.com [drugfuture.com]
- 4. edqm.eu [edqm.eu]
- 5. Cimetidine EP Impurity B | C10H15N5OS | CID 129318324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. allmpus.com [allmpus.com]
- 7. itwreagents.com [itwreagents.com]
- 8. klivon.com [klivon.com]
- 9. Cimetidine EP Impurity B - SRIRAMCHEM [sriramchem.com]
- 10. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
